![molecular formula C11H13N3O2S B13839905 3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13839905.png)
3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine class. This compound has garnered significant interest due to its potential applications in medicinal chemistry and its unique structural properties. Thienopyridines are known for their diverse biological activities, making them valuable in the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents to form the desired thienopyridine structure . The reaction conditions often include heating in solvents such as formic acid or xylene, and the use of catalysts like calcium chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hypochlorite in solvents like dichloromethane or ethanol.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of bases like triethylamine.
Major Products Formed
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide is believed to involve the inhibition of specific enzymes and receptors. For example, it has been shown to inhibit cyclin-dependent kinase 8 (CDK8), which plays a role in regulating gene expression and cell cycle progression . The compound’s interaction with molecular targets and pathways can lead to various biological effects, including anti-proliferative and anti-inflammatory activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminothieno[2,3-b]pyridine-2-carboxamides: These compounds share a similar core structure and have been studied for their biological activities.
Thieno[3,2-d]pyrimidines: Another class of thienopyridine derivatives with diverse biological activities.
Uniqueness
3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK8 and other molecular targets makes it a promising candidate for further research and development in medicinal chemistry .
Propriétés
Formule moléculaire |
C11H13N3O2S |
|---|---|
Poids moléculaire |
251.31 g/mol |
Nom IUPAC |
3-amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C11H13N3O2S/c1-5(2)16-6-3-4-14-11-7(6)8(12)9(17-11)10(13)15/h3-5H,12H2,1-2H3,(H2,13,15) |
Clé InChI |
YWLMDGSTQYAULA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C2C(=C(SC2=NC=C1)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


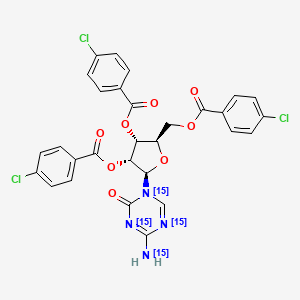
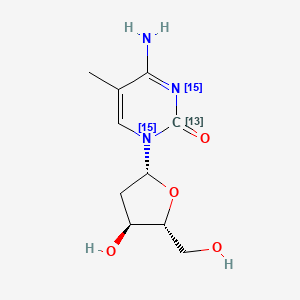
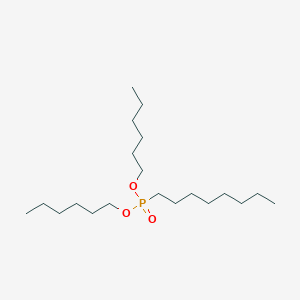



![1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13839851.png)
![4-Pyridazinol, 6-[4-(trifluoromethyl)phenyl]-](/img/structure/B13839866.png)
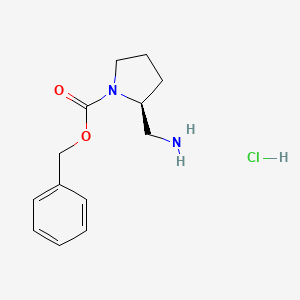
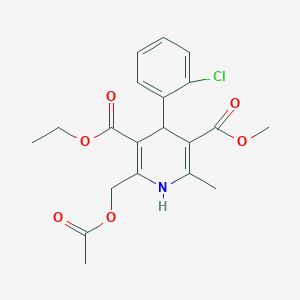

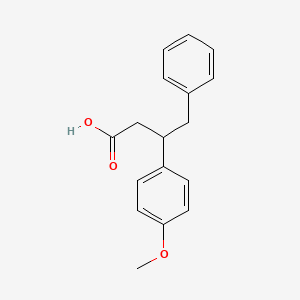
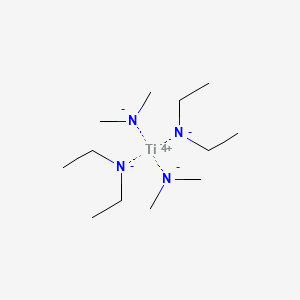
![1,6-dihydroxy-3-methyl-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B13839901.png)
